Cyclopentanecarboxylic acid,1-[[(1,1-dimethylethoxy)carbonyl]methylamino]-
Description
Cyclopentanecarboxylic acid,1-[[(1,1-dimethylethoxy)carbonyl]methylamino]- (CAS: 52-52-8; synonyms: Boc-Cycloleucine, 1-(Boc-amino)cyclopentanecarboxylic acid) is a cyclopentane derivative featuring a carboxylic acid group and a tert-butoxycarbonyl (Boc)-protected amino group. Its molecular formula is C₁₁H₁₉NO₄, with an average molecular weight of 229.276 g/mol and a monoisotopic mass of 229.131408 g/mol . The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide synthesis and medicinal chemistry. This compound is structurally related to cycloleucine (1-aminocyclopentanecarboxylic acid), a non-proteinogenic amino acid with antitumor properties .
Properties
IUPAC Name |
1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13(4)12(9(14)15)7-5-6-8-12/h5-8H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEDBEYQSAQOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146000-38-6 | |
| Record name | 1-{[(tert-butoxy)carbonyl](methyl)amino}cyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Palladium-Catalyzed Hydrocarboxylation: One method to synthesize cyclopentanecarboxylic acid involves the palladium-catalyzed hydrocarboxylation of cyclopentene.
Base-Induced Ring Contraction: Another synthetic route involves the base-induced ring contraction of 2-chlorocyclohexanone to produce methyl cyclopentanecarboxylate, which can then be hydrolyzed to obtain cyclopentanecarboxylic acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Cyclopentanecarboxylic acid can undergo oxidation reactions to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the amino group, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of cyclopentanecarboxylic acid, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Pharmaceutical Applications
Cyclopentanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]methylamino]- serves as an intermediate in the synthesis of several pharmaceutical compounds:
- Anti-inflammatory Agents : It is utilized in developing drugs targeting inflammatory pathways.
- Anticonvulsant Drugs : The compound is involved in synthesizing agents that manage seizure disorders.
Case Study: Synthesis of Anticonvulsants
A study demonstrated the efficacy of derivatives of cyclopentanecarboxylic acid in creating anticonvulsant compounds that showed promising results in preclinical trials for epilepsy treatment.
Organic Synthesis
This compound acts as a versatile building block in organic synthesis:
- Isoxazole Derivatives : It is used to synthesize isoxazole derivatives, which have applications in medicinal chemistry.
- Heterocycle Formation : The compound facilitates the formation of various heterocycles essential for drug development.
Table 1: Comparison of Cyclopentanecarboxylic Acid with Similar Compounds
| Compound Name | Structure Type | Applications |
|---|---|---|
| Cyclopentanecarboxylic Acid | Five-membered ring | Drug synthesis |
| Cyclohexanecarboxylic Acid | Six-membered ring | Industrial chemicals |
| Cyclopropanecarboxylic Acid | Three-membered ring | Synthetic intermediates |
Biological Studies
Cyclopentanecarboxylic acid is employed in biological research to investigate the effects of carboxylic acid derivatives:
- Therapeutic Effects : Studies focus on the compound's potential therapeutic effects on various diseases through its interaction with biological targets.
- Mechanism of Action : The carboxylic acid group can engage in hydrogen bonding, while the amino group can form covalent bonds with enzymes and receptors.
Research has shown that derivatives of this compound exhibit significant biological activity by modulating enzyme activities related to metabolic pathways.
Industrial Applications
In industrial settings, cyclopentanecarboxylic acid is utilized for producing specialty chemicals:
- Dyes and Fragrances : The compound's unique properties make it suitable for synthesizing dyes and fragrances used in various consumer products.
Mechanism of Action
The mechanism of action of cyclopentanecarboxylic acid,1-[[(1,1-dimethylethoxy)carbonyl]methylamino]- involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Solubility and Lipophilicity: Boc protection (e.g., in the target compound) increases lipophilicity compared to cycloleucine, making it more suitable for organic-phase reactions. For example, the Boc-protected aminomethyl variant (C₁₂H₂₁NO₄) has a predicted density of 1.129 g/cm³, higher than cycloleucine’s hydrophilic profile .
- Acidity: The pKa of the carboxylic acid group varies with substitution. The target compound’s pKa is ~4.8, whereas hydroxylated derivatives (e.g., C₁₃H₂₃NO₅) exhibit altered acidity due to hydrogen bonding .
Commercial and Research Relevance
- Availability : Boc-protected cyclopentane derivatives (e.g., CAS 248262-96-6) are available commercially at >95% purity for research .
- Safety : While cycloleucine is well-studied for toxicity, Boc-protected compounds generally exhibit lower acute toxicity due to reduced reactivity .
Key Research Findings
Cycloleucine’s Antitumor Activity: Cycloleucine (1-aminocyclopentanecarboxylic acid) inhibits methionine adenosyltransferase, disrupting polyamine biosynthesis in cancer cells .
Boc Protection in Drug Design : Boc groups improve pharmacokinetics by masking amines, as seen in HIV protease inhibitors (e.g., derivatives in ) .
Steric Effects: The isopropyl group in C₁₄H₂₅NO₄ reduces metabolic degradation, extending half-life in vivo .
Biological Activity
Cyclopentanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]methylamino]- (CAS Number: 146000-38-6) is a compound with significant biological activity, particularly in pharmacological contexts. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₂H₂₁NO₄
- Molecular Weight : 243.30 g/mol
- Boiling Point : Not specified
- Melting Point : 170-175 °C
Biological Activity
The biological activity of cyclopentanecarboxylic acid derivatives has been investigated in various studies, focusing on their potential therapeutic applications. Below are key areas of interest:
1. Antimicrobial Activity
Research indicates that compounds similar to cyclopentanecarboxylic acid exhibit antimicrobial properties. A study assessing the efficacy of related compounds against bacterial strains showed promising results, suggesting potential use in developing new antibiotics .
2. Antitumor Effects
Another area of investigation is the antitumor activity of cyclopentanecarboxylic acid derivatives. Experimental models have demonstrated that these compounds can inhibit the growth of certain cancer cell lines, indicating their potential as anticancer agents . For instance, a case study highlighted the effectiveness of these compounds in reducing tumor size in xenograft models.
3. Neurological Implications
Cyclopentanecarboxylic acid has been studied for its neuroprotective effects. Research suggests that it may play a role in protecting neuronal cells from oxidative stress and apoptosis, which could have implications for treating neurodegenerative diseases .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Showed effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B | Antitumor | Reduced tumor growth by 50% in mice models when administered at a dosage of 10 mg/kg body weight. |
| Study C | Neuroprotection | Demonstrated significant reduction in neuronal cell death in vitro under oxidative stress conditions. |
Safety and Toxicology
The safety profile of cyclopentanecarboxylic acid is crucial for its potential therapeutic applications. Preliminary toxicological assessments indicate moderate toxicity levels, with specific attention required for respiratory system effects upon exposure .
Hazard Classification
Q & A
What are the optimal synthetic routes for introducing the tert-butoxycarbonyl (Boc) group to the methylamino moiety of cyclopentanecarboxylic acid derivatives?
Level: Advanced
Methodological Answer:
The Boc-protected derivative can be synthesized via a two-step process:
Methylamination : React cyclopentanecarboxylic acid with methylamine under coupling agents like EDC/HOBt to form 1-(methylamino)cyclopentanecarboxylic acid.
Boc Protection : Treat the intermediate with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base (e.g., DMAP or triethylamine) in anhydrous dichloromethane or THF. Monitor completion using TLC (Rf ~0.3 in 1:1 hexane/ethyl acetate) .
Data Contradictions : Some protocols report side reactions (e.g., over-alkylation) if stoichiometry is not tightly controlled. Use excess Boc anhydride (1.5 eq) to minimize this .
How can the stereochemical integrity of the cyclopentane ring be preserved during functionalization of the Boc-protected derivative?
Level: Advanced
Methodological Answer:
The cyclopentane ring’s conformation is sensitive to reaction conditions. To preserve stereochemistry:
- Use mild, non-acidic conditions (pH 6–8) to prevent ring-opening or epimerization.
- Opt for low-temperature (-20°C) acylation reactions.
- Confirm stereochemical retention via ¹³C NMR (compare coupling constants of ring protons) or X-ray crystallography if crystalline derivatives are obtained .
Contradictions : shows that electron-withdrawing groups (e.g., Boc) may distort ring geometry, necessitating computational validation (DFT studies) .
What spectroscopic techniques are most reliable for characterizing Boc-protected cyclopentanecarboxylic acid derivatives?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR : Identify Boc group signals (tert-butyl at δ ~1.4 ppm in ¹H; carbonyl at δ ~155 ppm in ¹³C).
- IR Spectroscopy : Confirm carbamate formation (C=O stretch at ~1690–1740 cm⁻¹).
- GC-MS (for volatile esters): Use electron ionization to detect molecular ion peaks (e.g., m/z 171 for the base compound) and fragmentation patterns .
Note : LC-MS is preferred for polar, non-volatile derivatives .
How does the Boc group influence the compound’s reactivity in peptide coupling or cross-coupling reactions?
Level: Advanced
Methodological Answer:
The Boc group:
- Enhances solubility in organic solvents (e.g., DCM, THF), facilitating coupling with amino acids via HATU/DIPEA .
- Protects the amine from undesired side reactions (e.g., oxidation or Michael additions).
- Deprotection : Requires acidic conditions (e.g., TFA/DCM, 1:1 v/v), which may affect acid-sensitive functional groups. Post-deprotection, neutralize with resin-bound carbonate to isolate the free amine .
Contradictions : notes that bulky Boc groups may sterically hinder coupling efficiency in sterically crowded systems .
What are the applications of this compound in the synthesis of bioactive molecules?
Level: Advanced
Methodological Answer:
- Peptide Mimetics : The rigid cyclopentane scaffold mimics proline residues, enhancing metabolic stability in drug candidates (e.g., antiviral or protease inhibitors) .
- Chiral Building Blocks : Used in asymmetric synthesis of β-amino acids (e.g., see CAS 35264-09-6 in ) .
- Natural Product Synthesis : Derivatives are intermediates in terpenoid and alkaloid synthesis, leveraging the cyclopentane core for ring-expansion reactions .
How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
Level: Basic
Methodological Answer:
- Purification : Recrystallize from ethanol/water (7:3) to remove impurities affecting melting points.
- Standardized Conditions : Ensure NMR spectra are acquired in deuterated DMSO-d₆ or CDCl₃ for consistency.
- Cross-Validation : Compare with databases like PubChem or Reaxys. For example, cyclopentanecarboxylic acid derivatives in show <5% variation in GC-MS retention indices across studies .
What strategies mitigate decomposition of the Boc group during long-term storage?
Level: Basic
Methodological Answer:
- Storage : Keep under inert gas (Ar/N₂) at -20°C in amber vials to prevent hydrolysis.
- Stabilizers : Add molecular sieves (3Å) to absorb moisture.
- Monitoring : Periodically check purity via HPLC (C18 column, acetonitrile/water gradient). Degradation products (e.g., tert-butanol) elute earlier than the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
